molecular formula C23H27N3O8S B3318790 Nelonicline citrate CAS No. 1026136-84-4

Nelonicline citrate

Cat. No. B3318790
CAS RN: 1026136-84-4
M. Wt: 505.5 g/mol
InChI Key: JIGJENFBLHIYGW-SUZIKMBOSA-N
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Description

Nelonicline citrate, also known as ABT-126 citrate, is an orally active and selective α7 nicotinic receptor agonist . It has a high affinity to α7 nAChRs in the human brain . It is used for research related to schizophrenia and Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of Nelonicline citrate is C23H27N3O8S . The molecular weight is 505.54 .


Chemical Reactions Analysis

Nelonicline citrate is an agonist that binds with high affinity to α7 nAChRs in the human brain . It activates currents in Xenopus oocytes expressing recombinant human α7 nAChRs .


Physical And Chemical Properties Analysis

The molecular weight of Nelonicline citrate is 505.541 . The molecular formula is C23H27N3O8S .

Mechanism of Action

Nelonicline citrate acts as an agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR) . It binds with high affinity to α7 nAChRs in the human brain .

Safety and Hazards

Nelonicline citrate may be harmful if swallowed, in contact with skin, or if inhaled . It can cause eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, and eye protection when handling this substance .

properties

IUPAC Name

2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11?,13-,14+,15?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGJENFBLHIYGW-SUZIKMBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nelonicline citrate

CAS RN

1026136-84-4
Record name Nelonicline citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026136844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELONICLINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SJ035Q1BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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